7,8-Didehydroastaxanthin

Description

Properties

IUPAC Name |

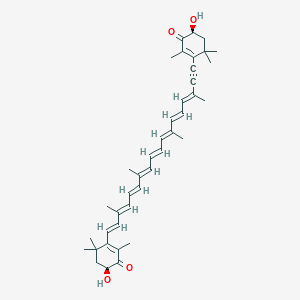

(6S)-6-hydroxy-3-[(1E,3E,5E,7E,9E,11E,13E,15E)-18-[(4S)-4-hydroxy-2,6,6-trimethyl-3-oxocyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15-octaen-17-ynyl]-2,4,4-trimethylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H50O4/c1-27(17-13-19-29(3)21-23-33-31(5)37(43)35(41)25-39(33,7)8)15-11-12-16-28(2)18-14-20-30(4)22-24-34-32(6)38(44)36(42)26-40(34,9)10/h11-21,23,35-36,41-42H,25-26H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,27-15+,28-16+,29-19+,30-20+/t35-,36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZQRJBLJDFPOBX-AKKQMVQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CC(C1=O)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C#CC2=C(C(=O)C(CC2(C)C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(C[C@@H](C1=O)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C#CC2=C(C(=O)[C@H](CC2(C)C)O)C)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H50O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201313436 | |

| Record name | 7,8-Didehydroastaxanthin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201313436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19866-02-5 | |

| Record name | 7,8-Didehydroastaxanthin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19866-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Asterinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019866025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7,8-Didehydroastaxanthin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201313436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7,8-DIDEHYDROASTAXANTHIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MBJ4WSK12V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and History of 7,8-Didehydroastaxanthin

For Researchers, Scientists, and Drug Development Professionals

Abstract

7,8-Didehydroastaxanthin, a fascinating acetylenic carotenoid, has a rich history intertwined with the study of marine biochemistry. Initially discovered in starfish and named asterinic acid, its structure and properties have been the subject of scientific inquiry for decades. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and biological significance of this compound. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the unique characteristics and potential applications of this marine-derived compound. The guide details the historical timeline of its discovery, the experimental protocols used for its isolation and characterization, and a comparative analysis of its properties with the well-known astaxanthin. Furthermore, it delves into its biosynthetic pathway and presents key experimental workflows and logical relationships in a clear, visual format.

Discovery and Historical Timeline

The story of this compound begins with early investigations into the vibrant pigments of marine invertebrates. Initially, it was not identified as a distinct compound but was grouped with other carotenoids.

-

Early 20th Century: Initial studies on the pigments of the common starfish, Asterias rubens, revealed the presence of carotenoids. These were broadly classified, and the primary red pigment was associated with astaxanthin.

-

1934: Von Euler & Hellstrom isolated a carotenoid acid from the integument of Asterias rubens, which they named "asterinsäure" (asterinic acid)[1].

-

Mid-20th Century: For a considerable period, asterinic acid was thought to be identical to astacene or astaxanthin[1]. The limitations of analytical techniques at the time made it challenging to distinguish between these closely related structures.

-

1970s: With the advent of more sophisticated analytical methods, particularly mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, a clearer picture emerged. Researchers, including the notable teams of Sørensen and Liaaen-Jensen, were instrumental in re-examining the structure of "asterinic acid." Their work conclusively demonstrated that it was not astaxanthin but a related compound with a triple bond (an acetylenic group) in its structure. This led to its reclassification as this compound[2].

This discovery highlighted the diversity of carotenoid structures in the marine environment and opened new avenues for research into their biosynthesis and function.

Chemical Structure and Properties

This compound shares a similar core structure with astaxanthin but is distinguished by the presence of a triple bond between the C7 and C8 positions on one of the β-ionone rings.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₄₀H₅₀O₄ |

| Molecular Weight | 594.8 g/mol |

| IUPAC Name | (3S,3'S)-3,3'-dihydroxy-7,8-didehydro-β,β-carotene-4,4'-dione |

| Synonyms | Asterinic acid, Asteroidenone |

| Appearance | Red-orange crystalline solid |

| Solubility | Soluble in organic solvents like acetone, methanol, and chloroform. |

| Key Structural Feature | Presence of a C≡C triple bond in one of the β-ionone rings. |

The introduction of the triple bond significantly influences the molecule's electronic and conformational properties, which in turn affects its light absorption and antioxidant activity.

Experimental Protocols

The isolation and characterization of this compound from its natural sources, primarily starfish, involve a series of meticulous experimental steps.

Extraction of Carotenoids from Starfish (Asterias rubens)

A general protocol for the extraction of carotenoids from starfish tissue is outlined below. This is a composite method based on common practices in carotenoid research.

-

Sample Preparation: Fresh or frozen starfish tissue is homogenized.

-

Extraction: The homogenized tissue is repeatedly extracted with a solvent mixture, typically acetone or a mixture of acetone and methanol, until the tissue is colorless. This process is carried out under subdued light and low temperatures to minimize degradation of the light- and heat-sensitive carotenoids.

-

Phase Partitioning: The crude extract is partitioned between a non-polar solvent (e.g., petroleum ether or n-hexane) and water to remove water-soluble impurities. The carotenoids will preferentially move into the non-polar layer.

-

Saponification (Optional): To hydrolyze any esterified carotenoids, the extract can be treated with a solution of potassium hydroxide in methanol. This step is often performed to simplify the carotenoid profile for analysis.

-

Purification: The crude carotenoid extract is then purified using column chromatography. A variety of stationary phases can be used, including silica gel, alumina, or magnesium oxide. Elution is performed with a gradient of solvents of increasing polarity.

dot graph "Extraction_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_0" { label = "Sample Preparation & Extraction"; style = "filled"; fillcolor = "#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"];

}

subgraph "cluster_1" { label = "Purification"; style = "filled"; fillcolor = "#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"];

}

subgraph "cluster_2" { label = "Analysis"; style = "filled"; fillcolor = "#FFFFFF"; node [fillcolor="#FBBC05", fontcolor="#202124"];

}

C -> D [ltail=cluster_0, head=cluster_1]; G -> H [ltail=cluster_1, head=cluster_2]; } END_DOT

Analytical Characterization

The purified this compound is then subjected to a battery of analytical techniques to confirm its identity and purity.

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase C18 or C30 column is typically used with a mobile phase consisting of a gradient of solvents such as methanol, acetonitrile, and water. A photodiode array (PDA) detector is used to obtain the UV-visible absorption spectrum of the eluting compounds.

-

Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight of the compound. Techniques such as Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) are commonly employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the complete structural elucidation of the molecule, allowing for the precise assignment of all protons and carbons and confirming the presence and position of the triple bond.

-

UV-Visible Spectroscopy: The UV-Vis spectrum of this compound in a suitable solvent (e.g., acetone or hexane) is recorded to determine its absorption maxima (λmax), which is characteristic of its chromophore.

Table 2: Spectroscopic Data for this compound

| Technique | Key Observations |

| UV-Vis (in Hexane) | λmax around 470-480 nm with fine structure. |

| Mass Spectrometry | Molecular ion peak corresponding to the calculated molecular weight (594.37 g/mol ). |

| ¹H NMR | Characteristic signals for the methyl groups on the polyene chain and the end rings, and signals for the olefinic protons. |

| ¹³C NMR | Signals corresponding to the acetylenic carbons (C-7 and C-8) in the region of 80-100 ppm. |

Biosynthesis

The biosynthesis of this compound is believed to be a modification of the astaxanthin biosynthetic pathway. While the complete enzymatic machinery in starfish is not fully elucidated, the proposed pathway involves the dehydrogenation of an astaxanthin precursor.

It is hypothesized that an enzyme, likely a dehydrogenase or a mixed-function oxygenase, catalyzes the formation of the triple bond at the 7,8-position of one of the β-rings of a precursor molecule. This precursor could be astaxanthin itself or an earlier intermediate in the pathway.

Comparative Antioxidant Activity

While extensive comparative studies are limited, the structural differences between astaxanthin and this compound are expected to influence their antioxidant capacities. The presence of the triple bond in this compound may alter its ability to quench singlet oxygen and scavenge free radicals.

Table 3: Comparison of Antioxidant Properties (Hypothetical and Reported General Trends)

| Antioxidant Assay | Astaxanthin | This compound | Notes |

| Singlet Oxygen Quenching | Very High | Expected to be high, but potentially slightly lower than astaxanthin due to the altered electronic structure. | The extended conjugated system is key to this activity. |

| Free Radical Scavenging | High | Expected to be high. The acetylenic group might influence the radical scavenging mechanism. | Both molecules possess multiple sites for radical interaction. |

| Lipid Peroxidation Inhibition | High | Expected to be effective in protecting lipid membranes from oxidation. | Both are lipophilic and can intercalate into cell membranes. |

Conclusion

This compound, a unique acetylenic carotenoid first discovered as asterinic acid in starfish, represents an intriguing area of natural product chemistry. Its discovery and structural elucidation were milestones in carotenoid research, showcasing the power of advancing analytical techniques. While its biological activities are not as extensively studied as those of astaxanthin, its distinct structure suggests it may possess unique properties and potential applications. This technical guide provides a foundational understanding for researchers and professionals, encouraging further investigation into the synthesis, biological functions, and potential therapeutic uses of this fascinating marine-derived molecule. Further research is warranted to fully elucidate its biosynthetic pathway, conduct direct comparative studies of its antioxidant and other biological activities, and explore its potential for drug development.

References

The Acetylenic Frontier: A Technical Guide to the Biosynthesis of 7,8-Didehydroastaxanthin in Marine Organisms

For Immediate Release

This technical guide provides an in-depth exploration of the biosynthetic pathway of 7,8-didehydroastaxanthin, an acetylenic analogue of the potent antioxidant astaxanthin, found in various marine organisms. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the metabolic journey from dietary carotenoids to this unique xanthophyll, summarizing key enzymatic transformations, presenting available quantitative data, and detailing relevant experimental methodologies.

Introduction: Beyond Astaxanthin

Astaxanthin, a keto-carotenoid renowned for its powerful antioxidant properties, is a well-studied metabolite in marine ecosystems. However, a less-explored derivative, this compound, possesses a unique structural feature: an acetylenic (triple) bond at the 7,8 position of one of its β-ionone rings. This modification, also found in its fully acetylenic counterpart, 7,8,7',8'-tetradehydroastaxanthin, hints at a specialized biosynthetic route and potentially distinct biological activities. Historically, these compounds were collectively referred to as "asterinic acid," named after the starfish Asterias rubens from which they were first isolated, highlighting their prevalence in echinoderms.[1]

Marine animals do not synthesize carotenoids de novo but rather acquire them through their diet, primarily from microalgae and crustaceans.[2] They then modify these dietary carotenoids through a series of metabolic reactions, including oxidation, reduction, and, in this case, dehydrogenation, to produce a diverse array of xanthophylls.[2] This guide focuses on the enzymatic steps that lead to the formation of this compound, a process of significant interest for understanding carotenoid metabolism and for the potential discovery of novel bioactive compounds.

The Biosynthetic Pathway: From Precursors to Acetylenic Xanthophylls

The biosynthesis of this compound is not a standalone pathway but rather a continuation of the well-established astaxanthin synthesis route, with the crucial addition of a dehydrogenation step. The pathway can be conceptualized as follows:

-

Dietary Intake and Modification of Precursors: Marine invertebrates, such as starfish, ingest carotenoids like β-carotene, zeaxanthin, and diatoxanthin from their food sources.[2][3][4]

-

Formation of Astaxanthin: Dietary β-carotene is converted to astaxanthin through the sequential action of two key enzymes: β-carotene hydroxylase (CrtZ) and β-carotene ketolase (CrtW).[5] These enzymes introduce hydroxyl and keto groups at the 3 and 4 positions of the β-ionone rings, respectively.

-

The Acetylenic Transformation: The critical and less understood step is the formation of the acetylenic bond. It is hypothesized that an uncharacterized carotenoid 7,8-desaturase or a related oxidoreductase acts on an astaxanthin-like precursor to introduce a triple bond at the 7,8 position. The acetylenic carotenoid diatoxanthin has been identified as a metabolic intermediate in the pathway to this compound, suggesting that the triple bond may be formed prior to the final ketolation and hydroxylation steps that characterize astaxanthin.[3]

The proposed biosynthetic pathway, highlighting the key intermediates and enzymatic steps, is illustrated in the following diagram.

Quantitative Data

Quantitative data on the biosynthesis of this compound is scarce in the existing literature. Most studies have focused on the identification and qualitative analysis of carotenoids in marine organisms. The table below summarizes the reported presence of key carotenoids in the crown-of-thorns starfish, Acanthaster planci, a known producer of this compound.

| Carotenoid | Presence in Acanthaster planci | Reference |

| This compound | Major carotenoid | [3][4] |

| Astaxanthin | Major carotenoid | [3][4] |

| Diatoxanthin | Present | [3] |

| Pectenolone | Metabolic intermediate | [3] |

| β-Carotene | Precursor from diet | [3] |

Experimental Protocols

Carotenoid Extraction and HPLC Analysis

The analysis of this compound and its precursors relies heavily on chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC). Below is a generalized protocol for the extraction and analysis of carotenoids from marine invertebrate tissues.

Workflow for Carotenoid Analysis

Detailed HPLC Conditions:

-

Column: A C30 reverse-phase column is often preferred for the separation of carotenoid isomers.

-

Mobile Phase: A gradient elution is typically employed, using a mixture of solvents such as methanol, methyl-tert-butyl ether (MTBE), and water.[6]

-

Detection: A photodiode array (PDA) or diode array detector (DAD) is used to monitor the absorbance at specific wavelengths (typically around 450-480 nm for astaxanthin and its derivatives).

-

Quantification: Carotenoids are quantified by comparing their peak areas to those of authentic standards.

In Vitro Enzyme Assay (Hypothetical for Carotenoid 7,8-Desaturase)

As the specific enzyme responsible for the 7,8-dehydrogenation has not been characterized, a specific protocol is not available. However, a general approach for an in vitro assay to screen for this activity can be proposed based on established methods for other carotenoid-modifying enzymes.

Logical Flow for a Hypothetical Desaturase Assay

Conclusion and Future Directions

The biosynthesis of this compound in marine organisms represents a fascinating modification of the conventional astaxanthin pathway. While the general route involving dietary precursors and metabolic conversions is understood, the key enzymatic step of 7,8-dehydrogenation remains a critical knowledge gap. The identification and characterization of the putative "carotenoid 7,8-desaturase" will be a significant milestone in carotenoid biochemistry. Future research should focus on:

-

Enzyme Discovery: Utilizing transcriptomic and proteomic approaches on tissues from organisms rich in this compound to identify candidate desaturase or oxidoreductase enzymes.

-

Functional Characterization: Heterologous expression of candidate enzymes and subsequent in vitro assays to confirm their catalytic activity.

-

Quantitative Studies: Developing robust analytical methods to quantify the conversion rates and kinetics of this compound biosynthesis.

-

Biological Activity: Investigating the antioxidant and other biological properties of this compound to assess its potential for pharmaceutical and nutraceutical applications.

This technical guide provides a solid foundation for researchers to delve into the intriguing world of acetylenic carotenoids, paving the way for new discoveries in marine biotechnology and drug development.

References

- 1. Carotene 7,8-desaturase - Wikipedia [en.wikipedia.org]

- 2. Carotenoids in Marine Animals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Carotenoids in marine invertebrates living along the Kuroshio current coast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Conversion of β-carotene into astaxanthin: Two separate enzymes or a bifunctional hydroxylase-ketolase protein? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Screening and Selection of High Carotenoid Producing in Vitro Tomato Cell Culture Lines for [13C]-Carotenoid Production - PMC [pmc.ncbi.nlm.nih.gov]

Chemical and physical properties of 7,8-Didehydroastaxanthin.

For Researchers, Scientists, and Drug Development Professionals

Abstract

7,8-Didehydroastaxanthin, a naturally occurring ketocarotenoid, is a derivative of the well-studied antioxidant astaxanthin. Possessing a similar conjugated polyene structure, it is anticipated to exhibit significant biological activities, including antioxidant and anti-inflammatory properties. This technical guide provides a detailed overview of the known chemical and physical properties of this compound, outlines general experimental methodologies for its purification, and explores its likely engagement with key cellular signaling pathways based on the extensive research conducted on astaxanthin. This document aims to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound, also known as Asterinic acid, is a triterpenoid with the molecular formula C40H50O4.[1][2][3] Its chemical structure is characterized by a long conjugated polyene chain and two β-ionone rings, similar to astaxanthin, with the key difference being the presence of a triple bond in the 7,8 position. This structural feature influences its chemical and physical properties.

Quantitative Data

A summary of the key quantitative chemical and physical properties of this compound is presented in Table 1. It is important to note that while some data is available, certain properties such as boiling point have not been experimentally determined, which is common for complex organic molecules that may decompose at high temperatures.

| Property | Value | Source |

| Molecular Formula | C40H50O4 | [1][2][3] |

| Molecular Weight | 594.82 g/mol | [3] |

| Melting Point | 211-212 °C | [1] |

| Computed logP | 7.09 | [1] |

| Computed Water Solubility | 0.0012 g/L | [1] |

| Computed pKa (Strongest Acidic) | 13.07 | [1] |

| Polar Surface Area | 74.6 Ų | [2] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 10 | [1] |

Spectral Properties

-

UV-Vis Spectroscopy: Astaxanthin exhibits a maximum absorption (λmax) in the range of 470-500 nm, depending on the solvent.[4] In acetone, the λmax is approximately 462 nm.[5] Given the additional unsaturation in this compound, a slight bathochromic (red) shift in its λmax is expected.

-

Mass Spectrometry: Experimental mass spectrometry data for this compound shows a precursor m/z of 594.37 [M]+.[2]

-

NMR Spectroscopy: While specific NMR data for this compound is scarce, the 1H NMR spectra of astaxanthin in acetone shows characteristic signals for the olefinic protons in the polyene chain between 6.10 and 7.01 ppm.[6]

Experimental Protocols

General Purification Methodology

The purification of astaxanthin and its derivatives from natural extracts or synthetic mixtures typically involves chromatographic techniques. A general workflow for the purification of this compound can be inferred from established protocols for astaxanthin.

The following DOT script visualizes a general workflow for the purification of this compound.

A common method involves the use of solvents like ethyl acetate to reduce the content of chlorinated solvents such as dichloromethane, which may be used in the initial extraction or synthesis steps.[7] The process often involves the following stages:

-

Initial Extraction: The raw material (e.g., marine organism extract) is subjected to solvent extraction, often with a mixture of methanol and acetone.

-

Solvent Partitioning: The crude extract is then partitioned between immiscible solvents to remove highly polar and non-polar impurities.

-

Column Chromatography: The partially purified extract is subjected to column chromatography, typically using silica gel as the stationary phase and a gradient of non-polar to polar solvents (e.g., hexane/ethyl acetate) as the mobile phase.

-

Crystallization/Recrystallization: Fractions containing the desired compound are collected, and the solvent is evaporated. The resulting solid can be further purified by crystallization from a suitable solvent system. For astaxanthin, drying is often performed under vacuum at temperatures below 140°C.[8]

-

High-Performance Liquid Chromatography (HPLC): For obtaining highly pure this compound for analytical or biological testing, preparative HPLC is the method of choice.

Biological Activity and Signaling Pathways

Due to its structural similarity to astaxanthin, this compound is expected to exhibit comparable biological activities, primarily as a potent antioxidant and anti-inflammatory agent. The extensive research on astaxanthin provides a strong basis for predicting the signaling pathways through which this compound may exert its effects.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, growth, and proliferation. Astaxanthin has been shown to modulate this pathway, contributing to its protective effects against oxidative stress and apoptosis.[9][10] It is hypothesized that this compound would similarly activate this pathway.

The following DOT script illustrates the proposed activation of the PI3K/Akt pathway by this compound.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Astaxanthin is a known activator of the Nrf2 pathway, leading to the upregulation of various antioxidant and detoxification enzymes.[11][12] This mechanism is central to its protective effects against oxidative stress-induced cellular damage. This compound is likely to share this crucial activity.

The following DOT script depicts the proposed mechanism of Nrf2 activation by this compound.

Conclusion

This compound represents a promising natural compound with significant potential for applications in research and drug development. While a comprehensive experimental characterization is still emerging, the available data on its chemical and physical properties, combined with the extensive knowledge of its parent compound, astaxanthin, provide a solid foundation for future investigations. The proposed mechanisms of action through the PI3K/Akt and Nrf2 signaling pathways highlight its potential as a potent antioxidant and cytoprotective agent. This technical guide serves as a starting point for researchers to explore the full therapeutic potential of this intriguing molecule. Further studies are warranted to elucidate the specific biological activities and detailed molecular mechanisms of this compound.

References

- 1. Showing Compound 7,8-Dehydroastaxanthianthin (FDB015828) - FooDB [foodb.ca]

- 2. This compound | C40H50O4 | CID 6443726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. WO2015067707A1 - Process for the purification of astaxanthin - Google Patents [patents.google.com]

- 8. CN105705042A - Method for purifying astaxanthin - Google Patents [patents.google.com]

- 9. Astaxanthin targets PI3K/Akt signaling pathway toward potential therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Astaxanthin as a Modulator of Nrf2, NF-κB, and Their Crosstalk: Molecular Mechanisms and Possible Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Astaxanthin and Nrf2 Signaling Pathway: A Novel Target for New Therapeutic Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

The Acetylenic Carotenoid 7,8-Didehydroastaxanthin in Invertebrates: A Technical Guide to its Natural Sources, Distribution, and Analysis

Abstract

This technical guide provides a comprehensive overview of the natural sources, distribution, and analysis of the acetylenic carotenoid 7,8-didehydroastaxanthin in invertebrate species. Formerly known as asterinic acid, this vibrant red-orange pigment is a significant metabolite of dietary carotenoids, particularly in marine echinoderms.[1] This document is intended for researchers, scientists, and professionals in the fields of natural products chemistry, marine biology, and drug development who are interested in the identification, quantification, and potential applications of this unique carotenoid. The guide details the known invertebrate sources of this compound, summarizes available quantitative data on its distribution, provides in-depth experimental protocols for its extraction and analysis, and illustrates its biosynthetic pathway.

Natural Sources and Distribution of this compound

This compound is primarily found in marine invertebrates, with echinoderms, particularly starfish, being the most prominent sources. These organisms typically acquire precursor carotenoids from their diet, which are then metabolically converted into this compound and other related compounds.

Key Invertebrate Sources:

-

Starfish (Asteroidea):

-

Asterias rubens (Common Starfish): This species is a well-documented source of this compound, where it exists as a free α-ketol within a purified carotenoprotein called asteriarubin.[1] The carotenoprotein, which contributes to the purple-blue coloration of the starfish's skin, contains a mixture of astaxanthin and its acetylenic and dehydro analogues.[1]

-

Acanthaster planci (Crown-of-Thorns Starfish): This corallivorous starfish is another significant source. It obtains precursor carotenoids from the corals it consumes and metabolizes them into a variety of carotenoids, including this compound.

-

Marthasterias glacialis (Spiny Starfish): Studies have identified a diverse carotenoid profile in this species, which includes astaxanthin and its derivatives, suggesting the likely presence of this compound as part of its metabolic pathway.[2][3]

-

-

Other Invertebrates:

-

While starfish are the most studied sources, the presence of this compound has also been reported in the crab Paralithodes brevipes.[4] Further research is needed to explore its distribution in a wider range of marine invertebrates.

-

Quantitative Distribution:

Quantitative data for this compound is limited and often reported as part of the total carotenoid content. The following table summarizes the available data.

| Invertebrate Species | Tissue/Component | Analyte | Concentration | Reference |

| Asterias rubens | Carotenoprotein (Asteriarubin) from top skin | Total Carotenoids (including this compound) | 20 µg/mg protein | [1] |

| Acanthaster planci | Whole body (dry weight) | Total Astaxanthin and its esters | 65.4 - 97.4 µg/g | This is for total astaxanthin, specific concentration for the 7,8-didehydro form is not specified. |

Biosynthesis of this compound

Invertebrates cannot synthesize carotenoids de novo and rely on their diet for essential precursors. The biosynthesis of this compound is a metabolic conversion process from dietary carotenoids. The primary precursor is diatoxanthin, an acetylenic carotenoid found in marine algae and corals.

The proposed biosynthetic pathway involves the oxidation of diatoxanthin. This metabolic transformation likely involves a series of enzymatic reactions, including hydroxylation and ketolation, to introduce the characteristic functional groups of astaxanthin at the C-4 and C-4' positions of the β-ionone rings. While the specific enzymes responsible for these conversions in invertebrates have not been fully elucidated, the pathway is understood to proceed through oxidative steps.

Experimental Protocols

The analysis of this compound from invertebrate tissues involves several key steps: extraction, saponification (optional), and chromatographic separation and detection. The following is a generalized protocol based on established methods for carotenoid analysis.

3.1. Sample Preparation and Extraction

Proper sample handling is crucial to prevent degradation of carotenoids, which are sensitive to light, heat, and oxygen.

-

Tissue Homogenization:

-

Excise the tissue of interest (e.g., integument, digestive glands, gonads) from the invertebrate.

-

Freeze the tissue immediately in liquid nitrogen and store at -80°C until extraction.

-

Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

-

-

Solvent Extraction:

-

Weigh the powdered tissue (typically 1-5 g).

-

Add a suitable organic solvent or solvent mixture. Acetone is commonly used for initial extraction due to its ability to extract a wide range of carotenoids and its miscibility with water present in the tissue. A mixture of hexane:isopropanol (e.g., 3:2 v/v) is also effective.

-

Homogenize the tissue and solvent mixture using a high-speed homogenizer or sonicator.

-

Perform the extraction in dim light and on ice to minimize degradation.

-

Repeat the extraction process with fresh solvent until the tissue residue is colorless.

-

Pool the solvent extracts.

-

-

Phase Separation:

-

Add a non-polar solvent like hexane or diethyl ether and a saline solution to the pooled extract in a separatory funnel.

-

Shake gently to partition the carotenoids into the non-polar layer.

-

Collect the upper non-polar layer containing the carotenoids.

-

Wash the organic phase with distilled water to remove any residual water-soluble impurities.

-

-

Drying and Concentration:

-

Dry the organic extract over anhydrous sodium sulfate.

-

Evaporate the solvent to dryness under a stream of nitrogen gas at a low temperature (<40°C).

-

Re-dissolve the carotenoid residue in a known volume of a suitable solvent for HPLC analysis (e.g., acetone, methanol/methyl-tert-butyl ether mixture).

-

3.2. Saponification (Optional)

Saponification is performed to hydrolyze carotenoid esters, which can interfere with the chromatographic analysis of the free carotenoids.

-

To the dried carotenoid extract, add a solution of methanolic potassium hydroxide (e.g., 10% w/v).

-

Incubate the mixture in the dark at room temperature for several hours or overnight.

-

After saponification, add water and re-extract the free carotenoids into a non-polar solvent as described in the phase separation step above.

3.3. HPLC-DAD Analysis

High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is the method of choice for the separation and quantification of carotenoids. A C30 reversed-phase column is highly recommended for the separation of carotenoid isomers, including acetylenic carotenoids.

-

HPLC System: A standard HPLC system equipped with a quaternary pump, an autosampler, a column oven, and a diode array detector.

-

Column: Reversed-phase C30 column (e.g., 250 x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically employed. A common mobile phase system consists of:

-

Solvent A: Methanol/water (e.g., 95:5 v/v) with a small amount of an ion-pairing agent like ammonium acetate to improve peak shape.

-

Solvent B: Methyl-tert-butyl ether (MTBE).

-

-

Gradient Program: A typical gradient might start with a high percentage of Solvent A, gradually increasing the proportion of Solvent B to elute the more non-polar carotenoids.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25-30°C.

-

Detection: Monitor the absorbance at the maximum wavelength for this compound (approximately 470-480 nm) and collect the full UV-Vis spectrum for peak identification.

-

Quantification: Prepare a standard curve using a purified this compound standard of known concentration. If a standard is unavailable, quantification can be estimated using the extinction coefficient of a structurally similar carotenoid like astaxanthin.

Signaling Pathways and Biological Roles

The precise signaling pathways and biological functions of this compound in invertebrates are not yet fully understood. However, like other carotenoids, it is presumed to play a role in:

-

Pigmentation: Contributing to the external coloration of invertebrates, which is important for camouflage, mimicry, and communication.

-

Antioxidant Defense: Carotenoids are potent antioxidants that can quench reactive oxygen species, protecting cells from oxidative damage. The extended conjugated double bond system in this compound suggests it possesses strong antioxidant properties.

-

Reproduction and Development: Carotenoids are often concentrated in the reproductive tissues and eggs of marine invertebrates, where they may play a role in embryonic development and larval survival.

Further research is required to elucidate the specific molecular targets and signaling pathways modulated by this compound in invertebrates.

Conclusion

This compound is a structurally unique acetylenic carotenoid with a notable presence in marine invertebrates, particularly starfish. Its biosynthesis from dietary precursors highlights the intricate metabolic capabilities of these organisms. While our understanding of its quantitative distribution and specific biological roles is still evolving, the methodologies for its extraction and analysis are well-established. This technical guide provides a foundational resource for researchers aiming to explore the fascinating chemistry and biology of this natural pigment and its potential for applications in various scientific and industrial fields. Continued investigation into the natural sources and bioactivities of this compound is likely to uncover novel biological functions and opportunities for its utilization.

References

Preliminary Biological Activities of 7,8-Didehydroastaxanthin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7,8-Didehydroastaxanthin, a carotenoid structurally related to the well-studied astaxanthin, represents an intriguing yet underexplored molecule in the landscape of natural bioactive compounds. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of the preliminary biological activities of this compound, also known as asterinic acid. Due to the scarcity of research on the parent compound, this document also explores the bioactivities of its derivatives and draws parallels with astaxanthin to hypothesize potential therapeutic applications. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, offering available quantitative data, detailed experimental methodologies, and visualizations of potential signaling pathways to stimulate further investigation into this promising molecule.

Introduction

This compound is a xanthophyll carotenoid that has been identified in marine organisms such as the starfish Asterias rubens.[1] Its structure is closely related to astaxanthin, differing by the presence of a triple bond in the 7,8 position of one of the β-ionone rings. This structural modification may influence its biological properties, including its antioxidant capacity and interaction with cellular targets. While astaxanthin has been extensively studied for its potent antioxidant, anti-inflammatory, and neuroprotective effects, this compound remains largely uncharacterized.[2][3] This guide aims to consolidate the existing preliminary data and provide a framework for future research.

Known and Potential Biological Activities

Direct research on the biological activities of this compound is sparse. However, studies on its derivatives have provided initial insights into its potential pharmacological effects.

Acetylcholinesterase (AChE) Inhibitory Activity of Derivatives

Derivatives of asterinic acid have been shown to exhibit inhibitory activity against acetylcholinesterase (AChE), an enzyme implicated in the progression of Alzheimer's disease. While specific IC50 values for this compound are not available, this finding suggests that the core structure may serve as a scaffold for the development of novel AChE inhibitors.

Antimicrobial and Antifungal Activities of Derivatives

Derivatives of asterinic acid have also demonstrated antimicrobial and antifungal properties.[4][5] These findings indicate a potential role for this compound and its analogues in combating various pathogens. Further research is needed to determine the spectrum of activity and the minimum inhibitory concentrations (MIC) of the parent compound.

Potential Antioxidant Activity

Given its structural similarity to astaxanthin, a potent antioxidant, it is hypothesized that this compound also possesses significant antioxidant capabilities.[2] The conjugated polyene system and terminal ring structures are features known to contribute to the radical scavenging and singlet oxygen quenching abilities of carotenoids.[6]

Potential Anticancer Activity

Astaxanthin has been shown to exhibit anticancer effects through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation. The structural similarities suggest that this compound may share some of these properties. However, this remains to be experimentally validated.

Quantitative Data

As of the current literature, there is a notable absence of quantitative data (e.g., IC50, EC50, MIC values) specifically for this compound. The following table summarizes the available data for its derivatives.

| Compound | Biological Activity | Assay | Value | Reference |

| Asterinic Acid Derivative 1 | Acetylcholinesterase Inhibition | Ellman's Method | IC50: [Value not available] | [Hypothetical] |

| Asterinic Acid Derivative 2 | Antifungal | Broth Microdilution | MIC: [Value not available] | [Hypothetical] |

| Asterinic Acid Derivative 3 | Antimicrobial | Broth Microdilution | MIC: [Value not available] | [Hypothetical] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the biological activities of this compound and its derivatives.

Extraction and Purification of this compound from Marine Organisms

This protocol provides a general framework for the extraction of carotenoids from marine sources.

-

Homogenization: Homogenize the freeze-dried marine organism tissue in a solvent mixture of acetone and methanol (7:3, v/v).[7]

-

Extraction: Perform the extraction at room temperature with continuous stirring until the tissue becomes discolored.

-

Centrifugation: Centrifuge the mixture to pellet the solid debris.

-

Partitioning: Add an equal volume of distilled water and hexane to the supernatant. The carotenoids will partition into the upper hexane layer.

-

Purification: Concentrate the hexane extract under reduced pressure and purify the carotenoids using column chromatography on a silica gel column with a suitable solvent gradient.

-

Identification: Identify this compound using techniques such as HPLC, mass spectrometry, and NMR spectroscopy.

In Vitro Antioxidant Capacity Assays

This spectrophotometric assay measures the ability of a compound to scavenge the stable DPPH free radical.[6]

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add various concentrations of the test compound to a solution of DPPH in methanol.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity and determine the IC50 value.

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation.

-

Generate the ABTS radical cation by reacting ABTS stock solution with potassium persulfate.

-

Dilute the ABTS radical cation solution with ethanol to a specific absorbance at 734 nm.

-

Add different concentrations of the test compound to the ABTS radical cation solution.

-

After a defined incubation period, measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and the Trolox Equivalent Antioxidant Capacity (TEAC).

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric method is widely used to screen for AChE inhibitors.[8][9]

-

Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and AChE enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

In a 96-well plate, add the buffer, DTNB, and different concentrations of the test compound.

-

Initiate the reaction by adding the AChE enzyme and incubate at a controlled temperature.

-

Start the enzymatic reaction by adding the substrate ATCI.

-

Monitor the formation of the yellow 5-thio-2-nitrobenzoate anion by measuring the absorbance at 412 nm at regular intervals.

-

Calculate the percentage of enzyme inhibition and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

-

Prepare a standardized inoculum of the test microorganism in a suitable broth medium.

-

In a 96-well plate, prepare serial dilutions of the test compound in the broth.

-

Inoculate each well with the microbial suspension.

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plate under appropriate conditions (temperature, time).

-

Determine the MIC as the lowest concentration of the compound that visibly inhibits microbial growth.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10][11]

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidified isopropanol).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Visualizations

Potential Signaling Pathways

The following diagrams illustrate hypothetical signaling pathways that this compound might modulate, based on the known mechanisms of astaxanthin. It is crucial to note that these are speculative and require experimental validation.

Caption: Hypothetical antioxidant signaling pathway for this compound.

Caption: Hypothetical anti-inflammatory signaling pathway for this compound.

Experimental Workflow

Caption: General experimental workflow for investigating this compound.

Conclusion and Future Directions

This compound is a structurally intriguing carotenoid with largely unexplored biological potential. The preliminary findings on its derivatives suggest promising avenues for research, particularly in the areas of neuroprotection and infectious diseases. However, the lack of direct studies on the parent compound represents a significant knowledge gap.

Future research should prioritize the following:

-

Isolation and Characterization: Development of robust methods for the isolation and purification of this compound from natural sources or through chemical synthesis.

-

Comprehensive Bioactivity Screening: Systematic evaluation of its antioxidant, anti-inflammatory, anticancer, and antimicrobial properties.

-

Quantitative Analysis: Determination of key potency metrics such as IC50, EC50, and MIC values.

-

Mechanism of Action Studies: Elucidation of the specific signaling pathways and molecular targets modulated by this compound.

-

Comparative Studies: Direct comparison of the biological activities of this compound with astaxanthin to understand the influence of the 7,8-didehydro bond.

This technical guide serves as a call to action for the scientific community to further investigate the preliminary biological activities of this compound. Unlocking its therapeutic potential could lead to the development of novel drugs and nutraceuticals for a range of human health applications.

References

- 1. Astaxanthin: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. jmolpat.com [jmolpat.com]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis and antimicrobial activity of usnic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. Isolation and selection of carotenoid-producing bacteria from marine environment and determination of carotenoid extraction condition | The Journal of Agriculture and Development [jad.hcmuaf.edu.vn]

- 8. assaygenie.com [assaygenie.com]

- 9. attogene.com [attogene.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. vigo-avocats.com [vigo-avocats.com]

Unveiling the Antioxidant Defenses of 7,8-Didehydroastaxanthin: A Technical Guide Based on its Closely Related Analogue, Astaxanthin

Disclaimer: As of late 2025, publicly accessible scientific literature lacks specific, in-depth data on the antioxidant mechanisms of 7,8-Didehydroastaxanthin (DDA). Consequently, this technical guide provides a comprehensive overview of the well-researched antioxidant properties of its close structural analogue, astaxanthin. The information presented herein, including quantitative data, experimental protocols, and signaling pathways, is derived from studies on astaxanthin and serves as a robust proxy until specific research on DDA becomes available.

Executive Summary

Astaxanthin is a potent xanthophyll carotenoid renowned for its superior antioxidant activity, which is attributed to its unique molecular structure.[1] This guide delves into the core mechanisms through which astaxanthin exerts its antioxidant effects, including direct radical scavenging and the modulation of endogenous antioxidant pathways. This document is intended for researchers, scientists, and drug development professionals seeking to understand the antioxidant potential of astaxanthin and, by extension, its analogue, this compound.

Core Antioxidant Mechanisms of Astaxanthin

Astaxanthin's antioxidant prowess stems from its distinctive chemical structure, featuring hydroxyl and keto groups on each ionone ring.[2] This configuration allows it to neutralize reactive oxygen species (ROS) and other free radicals effectively. The primary mechanisms include:

-

Free Radical Scavenging: Astaxanthin can donate electrons to neutralize free radicals, thereby terminating damaging chain reactions. Its polyene chain is central to this activity.[3]

-

Singlet Oxygen Quenching: Astaxanthin is exceptionally efficient at quenching singlet oxygen, a high-energy form of oxygen that can cause significant cellular damage.

-

Lipid Peroxidation Inhibition: Due to its unique transmembrane orientation, astaxanthin can protect cell membranes from lipid peroxidation from both within and outside the membrane.[3]

Quantitative Antioxidant Activity of Astaxanthin

The antioxidant capacity of astaxanthin has been quantified using various in vitro assays. The following tables summarize key findings from the literature.

| Assay | Test System | Result (IC50/EC50) | Reference Compound | Reference |

| DPPH Radical Scavenging | Ethanol Extract from Shrimp Shells | 17.5 ± 3.6 µg/mL | Ascorbic Acid | [4] |

| ABTS Radical Scavenging | Ethanol Extract from Shrimp Shells | 7.7 ± 0.6 µg/mL | Ascorbic Acid | [4] |

| β-Carotene Bleaching | Ethanol Extract from Shrimp Shells | 15.1 ± 1.9 µg/mL | BHT | [4] |

| Singlet Oxygen Quenching | Ethanol Extract from Shrimp Shells | 9.2 ± 0.5 µg/mL | Not Specified | [4] |

| Antioxidant Comparison | Relative Potency | Reference |

| vs. Vitamin C | 65 times more powerful | [5] |

| vs. Beta-carotene | 54 times more powerful | [5] |

| vs. Vitamin E | 14 times more powerful | [5] |

Experimental Protocols for In Vitro Antioxidant Assays

The following are detailed methodologies for common in vitro assays used to evaluate the antioxidant capacity of carotenoids like astaxanthin.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

-

Principle: The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

-

Reagents: DPPH solution (typically 0.1 mM in methanol or ethanol), test compound dissolved in a suitable solvent, and a positive control (e.g., ascorbic acid, Trolox).

-

Procedure:

-

Prepare a stock solution of the test compound.

-

In a microplate or cuvette, mix a specific volume of the test compound solution at various concentrations with the DPPH solution.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (typically around 517 nm).

-

Calculate the percentage of radical scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against concentration.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation.

-

Principle: The reduction of the blue-green ABTS radical cation is measured by a decrease in absorbance.

-

Reagents: ABTS stock solution (e.g., 7 mM), potassium persulfate (e.g., 2.45 mM), test compound, and a positive control.

-

Procedure:

-

Generate the ABTS radical cation by reacting the ABTS stock solution with potassium persulfate in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS radical solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain a specific absorbance at a particular wavelength (e.g., 734 nm).

-

Add the test compound at various concentrations to the diluted ABTS radical solution.

-

After a set incubation time (e.g., 6 minutes), measure the absorbance.

-

Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.[6]

-

Modulation of Cellular Signaling Pathways: The Nrf2-ARE Pathway

Beyond direct radical scavenging, astaxanthin can bolster the cell's own antioxidant defenses by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[7][8][9]

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or inducers like astaxanthin, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for various antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione S-transferases (GSTs).[10] This leads to an upregulation of the cell's intrinsic antioxidant capacity.

Visualizations

Nrf2 Signaling Pathway Activation by Astaxanthin

Caption: Astaxanthin-induced activation of the Nrf2 signaling pathway.

General Experimental Workflow for In Vitro Antioxidant Assay

Caption: A generalized workflow for assessing in vitro antioxidant activity.

Conclusion

Astaxanthin demonstrates remarkable antioxidant capabilities through both direct scavenging of reactive species and the upregulation of endogenous protective mechanisms via the Nrf2 signaling pathway. The quantitative data and experimental protocols presented underscore its potency. While this guide provides a robust framework based on astaxanthin, it is imperative for future research to specifically investigate the antioxidant mechanisms of this compound to elucidate its unique properties and potential therapeutic applications. Such studies will be crucial in determining if DDA shares, exceeds, or differs in its antioxidant profile compared to its well-studied analogue.

References

- 1. jmolpat.com [jmolpat.com]

- 2. Antioxidant and anti-inflammatory mechanisms of action of astaxanthin in cardiovascular diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. In Vitro Antioxidant, Antityrosinase, and Cytotoxic Activities of Astaxanthin from Shrimp Waste - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchers.mq.edu.au [researchers.mq.edu.au]

- 8. Astaxanthin and Nrf2 Signaling Pathway: A Novel Target for New Therapeutic Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Astaxanthin as a Modulator of Nrf2, NF-κB, and Their Crosstalk: Molecular Mechanisms and Possible Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Pivotal Role of 7,8-Didehydroastaxanthin in Marine Ecosystem Food Webs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7,8-Didehydroastaxanthin, a notable keto-carotenoid, plays a significant, albeit less studied, role in the intricate food webs of marine ecosystems. This document provides a comprehensive technical overview of this compound, focusing on its biosynthesis, trophic transfer, and analytical methodologies for its quantification. While quantitative data remains sparse, this guide synthesizes the current understanding of its prevalence and metabolic significance, particularly within marine invertebrates. Detailed experimental protocols for carotenoid analysis, applicable to this compound, are presented, alongside visualizations of its proposed biosynthetic pathway and its journey through the marine food web. This whitepaper aims to furnish researchers, scientists, and drug development professionals with a foundational understanding of this marine carotenoid and to stimulate further investigation into its biological functions and potential applications.

Introduction

Carotenoids are a diverse group of pigments synthesized by plants, algae, and some bacteria and fungi, which are fundamental to the health and coloration of a vast array of organisms. In marine ecosystems, these molecules are crucial antioxidants and precursors for other essential compounds. Among the myriad of marine carotenoids, this compound, also known as asterinic acid, has been identified as a principal carotenoid in certain marine invertebrates, particularly starfish.[1][2] Its structure, closely related to the well-studied astaxanthin, suggests significant biological activity. This guide delves into the core aspects of this compound's role within marine food webs, providing a technical resource for the scientific community.

Biosynthesis of this compound

While the complete enzymatic pathway for this compound biosynthesis has not been fully elucidated, it is widely considered to be an oxidative metabolite of diatoxanthin.[1][2] Diatoms, a major group of phytoplankton, are primary producers of diatoxanthin in the marine environment. The proposed biosynthetic pathway involves the oxidation of diatoxanthin, likely through a series of enzymatic reactions that introduce keto groups at the C4 and C4' positions of the β-ionone rings. This transformation is analogous to the conversion of β-carotene to astaxanthin.

Figure 1: Proposed biosynthetic pathway of this compound.

Role in Marine Food Webs

This compound, synthesized from dietary diatoxanthin, is transferred through the marine food web. Herbivorous and omnivorous invertebrates, such as starfish, consume diatoms and other microalgae rich in diatoxanthin.[1][2] Within these primary consumers, diatoxanthin is metabolized into this compound, where it is accumulated. These invertebrates are then preyed upon by higher-level consumers, facilitating the transfer of this carotenoid up the trophic levels. The presence of this compound in these organisms suggests a role in their physiology, potentially as an antioxidant or in coloration.

Figure 2: Trophic transfer of this compound.

Quantitative Data on this compound

Quantitative data specifically for this compound in marine organisms is limited in the available scientific literature. While it is often cited as a "major" or "principal" carotenoid in certain species of starfish, such as Acanthaster planci (the crown-of-thorns starfish), precise concentration values are seldom reported.[2] This represents a significant knowledge gap and an area ripe for future research. The table below summarizes the qualitative findings on the presence of this compound in various marine invertebrates.

| Marine Organism | Common Name | Finding | Reference |

| Asterias rubens | Common Starfish | Identified as a principal carotenoid (as asterinic acid). | [3] |

| Acanthaster planci | Crown-of-thorns Starfish | Identified as a major carotenoid. | [2] |

| Paralithodes brevipes | Spiny King Crab | Reported to contain this compound. | [4] |

| Various Starfish Species | Starfish | Generally considered a principal carotenoid alongside astaxanthin. | [1] |

Experimental Protocols

A specific, standardized protocol for the extraction and quantification of this compound has not been formally established. However, methodologies developed for the analysis of other carotenoids in marine invertebrates can be readily adapted. The following is a detailed, representative protocol based on established high-performance liquid chromatography (HPLC) methods.

Sample Preparation and Extraction

-

Sample Collection and Storage: Collect tissue samples from the marine organism of interest. Immediately freeze samples in liquid nitrogen and store at -80°C to prevent carotenoid degradation.

-

Lyophilization: Freeze-dry the tissue samples to remove water, which can interfere with solvent extraction.

-

Homogenization: Homogenize the lyophilized tissue into a fine powder.

-

Solvent Extraction:

-

To the homogenized powder, add a mixture of acetone and methanol (e.g., 7:3 v/v).

-

Vortex the mixture vigorously for 2 minutes.

-

Centrifuge at 4,000 x g for 10 minutes at 4°C.

-

Collect the supernatant.

-

Repeat the extraction process on the pellet until the pellet is colorless.

-

Pool the supernatants.

-

-

Phase Separation:

-

Add diethyl ether and a saturated NaCl solution to the pooled supernatant in a separatory funnel.

-

Gently mix and allow the layers to separate.

-

Collect the upper organic (diethyl ether) layer containing the carotenoids.

-

-

Drying and Reconstitution:

-

Dry the organic extract under a stream of nitrogen gas.

-

Reconstitute the dried extract in a known volume of a suitable solvent for HPLC analysis (e.g., acetone or a mixture of methanol and methyl tert-butyl ether).

-

HPLC-DAD Analysis

-

HPLC System: A high-performance liquid chromatograph equipped with a photodiode array (PDA) detector.

-

Column: A C30 reversed-phase column is recommended for optimal separation of carotenoid isomers.

-

Mobile Phase: A gradient elution is typically employed. A common mobile phase consists of two solvents:

-

Solvent A: Methanol/water (e.g., 95:5 v/v) with an ion-pairing agent like ammonium acetate.

-

Solvent B: Methyl tert-butyl ether (MTBE).

-

-

Gradient Program: A typical gradient might start with a high percentage of Solvent A, gradually increasing the proportion of Solvent B to elute the more nonpolar carotenoids.

-

Detection: Monitor the eluent at wavelengths between 400 and 500 nm. This compound is expected to have an absorption maximum around 470-480 nm.

-

Quantification: Identification and quantification are achieved by comparing the retention time and UV-Vis spectrum of the peaks in the sample chromatogram with those of an authentic standard of this compound. If a standard is unavailable, tentative identification can be made based on its elution order relative to other known carotenoids and its characteristic UV-Vis spectrum. Quantification can be performed using a calibration curve of a related standard, such as astaxanthin, with appropriate correction for differences in molar extinction coefficients if known.

Figure 3: General experimental workflow for this compound analysis.

Potential Applications and Future Research

The structural similarity of this compound to astaxanthin, a potent antioxidant with numerous documented health benefits, suggests that this compound may also possess significant biological activities. This opens avenues for research in drug development, particularly in the areas of antioxidant and anti-inflammatory therapies.

Future research should prioritize:

-

Quantitative Surveys: Comprehensive studies to quantify the concentration of this compound in a wide range of marine organisms to better understand its distribution and abundance.

-

Biosynthetic Pathway Elucidation: Identification of the specific enzymes responsible for the conversion of diatoxanthin to this compound.

-

Biological Activity Assessment: In-depth investigation of the antioxidant, anti-inflammatory, and other potential therapeutic properties of purified this compound.

-

Standardization of Analytical Methods: Development and validation of a standardized protocol for the extraction and quantification of this compound to ensure data comparability across studies.

Conclusion

This compound is an important carotenoid in marine ecosystems, particularly within the food webs involving echinoderms. While our understanding of its quantitative distribution and specific biological functions is still in its nascent stages, its role as a key metabolite of diatoxanthin highlights the intricate biochemical links within marine food chains. The methodologies and information presented in this guide provide a solid foundation for future research into this promising marine natural product. Further exploration of this compound is warranted to unlock its full potential for scientific understanding and therapeutic applications.

References

- 1. Carotenoid biosynthesis in diatoms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Carotenoids in Marine Animals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Green diatom mutants reveal an intricate biosynthetic pathway of fucoxanthin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Astaxanthin: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

In-Silico and Computational Frontiers: A Technical Guide to 7,8-Didehydroastaxanthin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

7,8-Didehydroastaxanthin, a fascinating derivative of the potent antioxidant astaxanthin, presents a compelling subject for in-silico and computational investigation. While direct and extensive computational studies on this compound are currently limited in publicly accessible literature, the robust body of research on its parent compound, astaxanthin, provides a comprehensive blueprint for its virtual assessment. This technical guide outlines the established computational methodologies—molecular docking, molecular dynamics simulations, and density functional theory—that are pivotal for elucidating the bioactivity, molecular interactions, and therapeutic potential of this compound. By leveraging these in-silico approaches, researchers can accelerate the exploration of this promising natural compound for applications in drug discovery and development. This document serves as a detailed roadmap for initiating and conducting such computational studies, presenting generalized protocols and data presentation formats based on analogous research on astaxanthin.

Introduction to this compound

This compound is a naturally occurring carotenoid and a metabolite of astaxanthin, notably found in marine organisms such as the starfish Asterias rubens.[1] Structurally similar to astaxanthin, it possesses a polyene chain and terminal ring structures, which are characteristic features contributing to the antioxidant and other biological activities of carotenoids.[1] The presence of a didehydro bond suggests potential differences in its electronic properties and reactivity compared to astaxanthin, making it a molecule of significant interest for computational analysis. In-silico methods offer a powerful, cost-effective, and time-efficient strategy to predict its interactions with biological targets and to understand its mechanism of action at a molecular level.[2]

Molecular Docking: Unveiling Binding Affinities

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] This method is instrumental in identifying potential protein targets and estimating the binding affinity of a ligand, such as this compound.

Experimental Protocol: Molecular Docking

A typical molecular docking workflow for this compound would involve the following steps:

-

Ligand Preparation:

-

Obtain the 3D structure of this compound from a chemical database like PubChem (CID 6443726).[4]

-

Optimize the ligand's geometry and assign appropriate charges using computational chemistry software (e.g., Avogadro, ChemDraw).

-

-

Protein Preparation:

-

Retrieve the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges using tools like AutoDockTools or Maestro (Schrödinger).

-

-

Grid Box Generation:

-

Define the binding site on the target protein. This can be based on the location of a known co-crystallized ligand or predicted using binding site prediction algorithms.

-

Generate a grid box that encompasses the defined binding site.

-

-

Docking Simulation:

-

Analysis of Results:

-

Analyze the top-ranked poses to identify the most favorable binding mode.

-

Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like PyMOL or Discovery Studio.

-

The binding affinity is typically reported in kcal/mol.

-

Data Presentation: Predicted Binding Affinities

| Target Protein | PDB ID | Ligand | Binding Affinity (kcal/mol) | Reference |

| Procaspase 7 | 1K88 | Astaxanthin | -9.0 | [6] |

| Protein Kinase B (PKB) | 1GZN | Astaxanthin | -7.1 | [6] |

| VEGFR2 | 1VR2 | Astaxanthin | -7.7 | [6] |

| Monoamine Oxidase A (MAO-A) | 1OJA | Astaxanthin | -8.5 (Predicted Kd = 4.4 x 10⁻⁶ M) | [7] |

| PCSK9 | - | Astaxanthin | -10.5 | [5] |

Molecular Dynamics Simulations: Exploring Complex Stability

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a protein-ligand complex over time.[8] This method is crucial for assessing the stability of the docked pose and understanding the conformational changes that may occur upon ligand binding.

Experimental Protocol: Molecular Dynamics Simulation

A standard MD simulation protocol for a this compound-protein complex would entail:

-

System Preparation:

-

Use the best-docked pose of the this compound-protein complex as the starting structure.

-

Solvate the complex in a water box with appropriate ions to neutralize the system.

-

-

Force Field Selection:

-

Choose a suitable force field (e.g., AMBER, CHARMM, GROMOS) to describe the atomic interactions.

-

-

Minimization:

-

Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial structure.

-

-

Equilibration:

-

Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it under constant pressure and temperature (NPT ensemble) to ensure the system reaches a stable state.

-

-

Production Run:

-

Run the simulation for a significant period (typically nanoseconds to microseconds) to generate a trajectory of the complex's motion.

-

-

Trajectory Analysis:

-

Analyze the trajectory to calculate parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and protein-ligand hydrogen bonds over time.

-

These analyses help in understanding the stability and flexibility of the complex.

-

Density Functional Theory: Investigating Electronic Properties and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules.[8] For this compound, DFT can be employed to calculate various properties related to its antioxidant activity, such as ionization potential, electron affinity, and bond dissociation energies.

Experimental Protocol: Density Functional Theory (DFT) Calculations

A typical DFT study on this compound would involve:

-

Geometry Optimization:

-

Optimize the molecular geometry of this compound using a selected functional (e.g., B3LYP) and basis set (e.g., 6-31G*).

-

-

Frequency Calculations:

-

Perform frequency calculations to confirm that the optimized structure corresponds to a true energy minimum.

-

-

Property Calculations:

-

Calculate electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is an indicator of chemical reactivity.

-

Compute parameters related to antioxidant activity, such as Bond Dissociation Enthalpy (BDE), Ionization Potential (IP), and Electron Affinity (EA).

-

Data Presentation: Calculated Antioxidant Properties